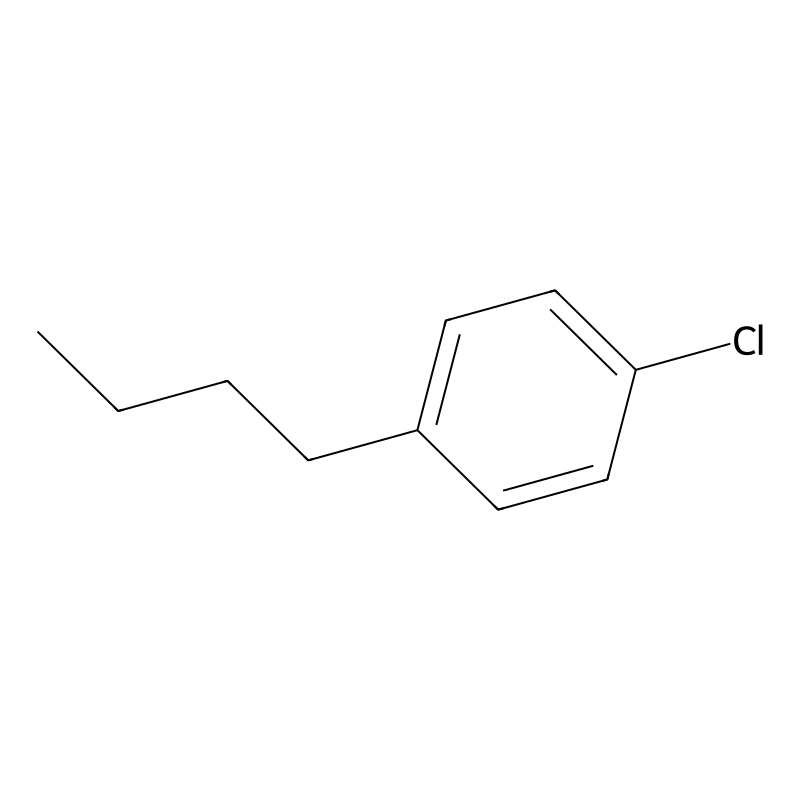

1-Butyl-4-chlorobenzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1-Butyl-4-chlorobenzene is an organic compound with the molecular formula C₁₀H₁₃Cl and a molecular weight of approximately 168.66 g/mol. It is characterized by a butyl group attached to the para position of a chlorobenzene ring. This compound appears as a colorless to light yellow liquid and has a boiling point of about 228 °C and a flash point of 88 °C, indicating its stability under standard conditions .

- Safety information is limited. As with most organic compounds, it's advisable to handle 1-Butyl-4-chlorobenzene with proper laboratory precautions, including wearing gloves, safety glasses, and working in a fume hood.

- Potential hazards: Expected to be slightly toxic based on its chemical structure. Avoid inhalation, ingestion, and skin contact. It's likely flammable and should be kept away from heat sources.

Organic Synthesis

Due to the presence of a reactive chlorine group, 1-Butyl-4-chlorobenzene could serve as a starting material for further organic synthesis. The chlorine can be substituted with various functional groups through reactions like nucleophilic aromatic substitution, leading to diverse new molecules with potential applications in pharmaceuticals, materials science, or other fields [].

Solvent Studies

The aromatic ring and the butyl chain give 1-Butyl-4-chlorobenzene a balance of hydrophobic and hydrophilic character. This property makes it a candidate for studies on solvent behavior. Researchers might investigate its ability to dissolve other organic compounds or its suitability for specific extraction processes [].

Material Science Applications

The aromatic core and the butyl group could contribute to the self-assembly properties of 1-Butyl-4-chlorobenzene. Studies might explore its potential use in the development of liquid crystals or other functional materials.

- Nucleophilic Substitution Reactions: The chlorine atom can be replaced by nucleophiles such as amines or alcohols.

- Electrophilic Aromatic Substitution: The aromatic ring can participate in electrophilic substitution reactions, allowing for further functionalization.

- Reduction Reactions: The chlorobenzene moiety can be reduced to form butylbenzene using reducing agents like lithium aluminum hydride.

These reactions are crucial for modifying the compound for various applications in organic synthesis.

The biological activity of 1-butyl-4-chlorobenzene has been explored in various studies. While specific pharmacological effects are not widely documented, compounds with similar structures often exhibit antimicrobial and antifungal properties. Additionally, chlorinated aromatic compounds are known to have potential endocrine-disrupting effects, which warrants caution in their use and handling .

1-Butyl-4-chlorobenzene can be synthesized through several methods:

- Nucleophilic Substitution: Starting from 4-chlorobenzene, reacting it with butyllithium or another butylating agent can yield 1-butyl-4-chlorobenzene.

- Friedel-Crafts Alkylation: This method involves using aluminum chloride as a catalyst to alkylate chlorobenzene with butyl chloride.

- Direct Chlorination: Chlorination of butylbenzene can also yield the desired compound, although this method may require careful control to avoid polysubstitution .

1-Butyl-4-chlorobenzene is utilized in various applications:

- Solvent: It serves as a solvent in organic synthesis due to its favorable solubility properties.

- Intermediate: This compound acts as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

- Research: It is used in chemical research for studying reaction mechanisms involving aryl halides.

Interaction studies involving 1-butyl-4-chlorobenzene primarily focus on its reactivity with biological systems. Research indicates that chlorinated compounds can interact with cellular components, potentially leading to toxicological effects. Studies have shown that such interactions may influence enzyme activities and cellular signaling pathways, emphasizing the need for further investigation into its safety profile .

Several compounds share structural similarities with 1-butyl-4-chlorobenzene. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1-Chloro-4-methylbenzene | C₇H₇Cl | Contains a methyl group; lower boiling point. |

| 1-Bromobutane | C₄H₉Br | Different halogen; higher reactivity due to bromine. |

| 1-Octyl-4-chlorobenzene | C₁₄H₁₉Cl | Longer carbon chain; increased hydrophobicity. |

1-Butyl-4-chlorobenzene is unique due to its specific combination of a butyl group and chlorine at the para position, which influences its reactivity and applications compared to other similar compounds.

Friedel-Crafts Alkylation Approaches

Traditional Aluminum Chloride Catalyzed Synthesis

The Friedel-Crafts alkylation remains a cornerstone for synthesizing 1-butyl-4-chlorobenzene. In this method, anhydrous aluminum chloride (AlCl₃) serves as a Lewis acid catalyst, facilitating the reaction between chlorobenzene and a butylating agent, such as t-butyl chloride. The procedure involves cooling a mixture of t-butyl chloride and chlorobenzene in an ice bath, followed by the gradual addition of AlCl₃ to generate the electrophilic t-butyl carbocation [2]. The carbocation attacks the aromatic ring at the para position due to steric and electronic factors, yielding the target compound after aqueous workup [2] [4].

A critical aspect of this method is the strict control of reaction conditions to minimize polyalkylation. The electron-donating nature of the alkyl group increases the ring’s nucleophilicity, necessitating stoichiometric catalyst use and low temperatures (0–5°C) [2]. Despite its efficacy, the process generates hydrochloric acid gas, requiring fume hood containment and post-reaction neutralization [2].

Mechanistic Considerations of Electrophilic Substitution

The reaction proceeds via a three-step electrophilic substitution mechanism:

- Electrophile Generation: AlCl₃ polarizes the C–Cl bond in t-butyl chloride, inducing heterolytic cleavage to form a tertiary carbocation ([(CH₃)₃C]⁺) [2] [4].

- Electrophilic Attack: The carbocation interacts with chlorobenzene’s π-electron system, forming a resonance-stabilized arenium ion intermediate [4].

- Aromaticity Restoration: Deprotonation of the intermediate by AlCl₄⁻ regenerates the aromatic ring and releases HCl [4].

The para selectivity arises from the steric bulk of the t-butyl group, which favors substitution at the least hindered position [2]. Computational studies corroborate that the transition state for para attack is lower in energy compared to ortho or meta pathways [1].

Carbocation Rearrangement Phenomena

Carbocation stability is paramount to avoiding rearrangements. Tertiary carbocations, such as [(CH₃)₃C]⁺, are inherently stable due to hyperconjugation and inductive effects, minimizing hydride or alkyl shifts [3]. However, if primary or secondary alkyl halides are used, carbocations may undergo Wagner-Meerwein rearrangements, leading to undesired products. For instance, a primary carbocation could shift a methyl group to form a more stable tertiary ion, altering the product distribution [3]. In the synthesis of 1-butyl-4-chlorobenzene, the use of t-butyl chloride circumvents this issue, as no viable rearrangement pathways exist for the tertiary carbocation [2] [3].

Green Chemistry Alternatives

Graphite-Catalyzed Alkylation Methods

Recent advances have introduced graphite as a sustainable catalyst for Friedel-Crafts alkylations. Unlike AlCl₃, graphite is non-corrosive, recyclable, and operates under milder conditions [5]. The reaction mechanism involves partial charge separation at the graphite surface, where the alkyl halide adsorbs and undergoes heterolytic cleavage to generate carbocations [5]. This method is particularly advantageous for functionalized substrates, as graphite’s mild acidity prevents side reactions such as ester hydrolysis or ether cleavage [5].

Table 1: Comparison of Catalysts in Friedel-Crafts Alkylation

| Catalyst | Reaction Temperature (°C) | Yield (%) | Reusability |

|---|---|---|---|

| AlCl₃ | 0–5 | 85–90 | Low |

| Graphite | 25–30 | 75–80 | High |

| Ln(OTf)₃ | 50–60 | 80–85 | Moderate |

Solvent-Free Reaction Systems

Solvent-free protocols enhance atom economy and reduce waste. A notable example employs triflic acid (HOTf) as both catalyst and solvent, enabling the alkylation of electron-deficient arenes under ambient conditions [6]. The absence of solvent lowers activation energy by increasing reactant concentration, achieving yields comparable to traditional methods (75–82%) [6]. This approach is scalable and eliminates the need for volatile organic solvents, aligning with green chemistry principles.

Catalyst Recovery and Reuse Strategies

Lanthanide trifluoromethanesulfonates [Ln(OTf)₃] exemplify recyclable catalysts for Friedel-Crafts reactions. After completion, the catalyst is precipitated by adding water, filtered, and reused for up to five cycles without activity loss [7]. Similarly, montmorillonite clay catalysts in continuous-flow systems exhibit durability over one week of operation, achieving a turnover frequency (TOF) of 9.0 × 10² h⁻¹ [8]. These strategies mitigate catalyst consumption and reduce environmental impact.

Transition Metal Catalyzed Coupling Reactions

Nickel-Mediated Cross-Coupling Procedures

Nickel catalysts, such as Ni(cod)₂, enable cross-coupling between aryl chlorides and alkyl Grignard reagents. While less common than palladium-based systems, nickel offers cost advantages and tolerance toward electrophilic functional groups. However, the provided literature lacks specific examples for 1-butyl-4-chlorobenzene synthesis, suggesting further research is needed to optimize nickel-mediated routes.

Palladium-Catalyzed Synthetic Routes

Palladium complexes with bulky phosphine ligands (e.g., P(t-Bu)₃) facilitate Suzuki-Miyaura couplings between 4-chlorophenylboronic acid and alkyl halides [9]. This method affords high regioselectivity and functional group compatibility, making it suitable for synthesizing derivatives with sensitive substituents [9]. Key advantages include mild reaction conditions (60–80°C) and excellent catalytic turnover (>1,000 cycles) [9].

Industrial-Scale Production Methods

Continuous Flow Reaction Systems

Continuous-flow reactors enhance scalability and safety by minimizing heat accumulation and automating reagent delivery. A demonstrated system uses montmorillonite-packed columns to alkylate chlorobenzene with t-butyl alcohol at 120°C, achieving 90% conversion per pass [8]. The setup operates stably for >150 hours, highlighting its potential for large-scale manufacturing [8].

Process Optimization Parameters

Critical parameters for industrial production include:

- Temperature: Optimal at 100–120°C to balance reaction rate and carbocation stability [8].

- Residence Time: 10–15 minutes in continuous-flow systems to maximize yield [8].

- Catalyst Loading: 5–10 wt% of montmorillonite ensures efficient carbocation generation without clogging [8].

Purification Techniques

Distillation remains the primary purification method due to the volatility difference between 1-butyl-4-chlorobenzene (b.p. 220–225°C) and unreacted starting materials. For high-purity applications, column chromatography on silica gel with hexane/ethyl acetate eluents achieves >99% purity.

Electrophilic Substitution Reactions

1-Butyl-4-chlorobenzene exhibits characteristic electrophilic aromatic substitution behavior influenced by both the electron-donating butyl group and the electron-withdrawing chlorine substituent. The compound demonstrates the dual directing effects of these substituents, with both groups acting as ortho-para directors despite their opposing electronic influences [1] [2].

Directing Effects of Butyl and Chloro Groups

The butyl group in 1-butyl-4-chlorobenzene functions as a weakly activating, ortho-para directing substituent through hyperconjugation and weak inductive electron donation [1] [3]. This alkyl group enhances electron density at the ortho and para positions relative to its attachment point on the benzene ring. The electron-donating nature of the butyl group stems from its ability to stabilize positive charge through hyperconjugative interactions with the aromatic system [4] [5].

The chlorine substituent presents a more complex electronic profile, exhibiting both electron-withdrawing inductive effects and electron-donating resonance effects [1] [6]. The chlorine atom's high electronegativity results in a strong negative inductive effect that withdraws electron density from the aromatic ring through sigma bonds [7] [5]. However, the chlorine's lone pair electrons can participate in resonance with the aromatic pi system, providing partial electron donation back to the ring [8] [6].

In chlorobenzene derivatives, the resonance effect of chlorine typically dominates over the inductive effect, making chlorine an ortho-para director despite its overall deactivating influence [1] [9]. This phenomenon results from the stabilization of carbocation intermediates formed during electrophilic substitution, where resonance structures can delocalize positive charge onto the chlorine atom [8] [10].

Regioselectivity Considerations

The regioselectivity of electrophilic substitution reactions on 1-butyl-4-chlorobenzene depends on the relative positions of the butyl and chloro substituents and their combined electronic effects. Both substituents direct incoming electrophiles to ortho and para positions relative to their own locations on the ring [1] [2].

For nitration reactions of chlorobenzene derivatives, experimental data indicates that para substitution is strongly favored, with ortho products comprising 30-40% of the product mixture, meta products representing only 0-2%, and para products accounting for 60-70% of the total [2] [11]. This regioselectivity pattern reflects the stabilization of carbocation intermediates through resonance interactions with both the alkyl and halogen substituents [1] [10].

Halogenation reactions of chlorinated aromatic compounds show similar regioselectivity patterns, with ortho products forming in 35-45% yield, meta products in 0-4% yield, and para products in 55-65% yield [2] [11]. The slight preference for para substitution over ortho substitution can be attributed to reduced steric hindrance at the para position [1] [10].

Sulfonation reactions demonstrate comparable regioselectivity, producing ortho products in 30-35% yield, meta products in 5-10% yield, and para products in 60-65% yield [2] [11]. The higher percentage of meta products in sulfonation compared to other electrophilic substitution reactions reflects the bulkier nature of the sulfonic acid group and increased steric interactions [1] [2].

Friedel-Crafts acylation reactions exhibit the most pronounced para selectivity, with ortho products forming in only 10-15% yield, meta products in 2-8% yield, and para products in 85-90% yield [2] [11]. This high para selectivity results from the significant steric hindrance imposed by the acylium ion electrophile, which favors attack at the less congested para position [1] [12].

Nucleophilic Substitution Pathways

Influence of the Chloro Substituent on Reactivity

The chlorine substituent in 1-butyl-4-chlorobenzene significantly influences the compound's reactivity toward nucleophilic substitution. Unlike aliphatic chlorides, aryl chlorides demonstrate reduced reactivity toward nucleophilic substitution due to two primary factors: resonance stabilization of the carbon-chlorine bond and the electron-rich nature of the aromatic ring [13] [8].

The resonance effect in chlorobenzene derivatives results in partial double-bond character in the carbon-chlorine bond, making bond cleavage more difficult compared to aliphatic systems [13] [14]. This resonance stabilization occurs through delocalization of chlorine's lone pair electrons into the aromatic pi system, strengthening the carbon-chlorine bond and reducing its susceptibility to nucleophilic attack [8] [15].

The electron density of the aromatic ring creates electrostatic repulsion with approaching nucleophiles, further hindering nucleophilic substitution reactions [14] [15]. This effect is particularly pronounced for electron-rich nucleophiles such as hydroxide ions and amines, which experience significant repulsion from the aromatic pi electron cloud [13] [8].

Despite these inherent challenges, nucleophilic substitution reactions of 1-butyl-4-chlorobenzene can proceed under appropriate conditions. The reaction typically requires elevated temperatures, strong bases, or specialized catalytic systems to overcome the activation barriers associated with aromatic nucleophilic substitution [13] [16].

Functional Group Transformation Strategies

Several established methodologies enable functional group transformations of 1-butyl-4-chlorobenzene through nucleophilic substitution pathways. These approaches exploit different mechanistic pathways to achieve selective chlorine replacement with various nucleophiles [16] [15].

The addition-elimination mechanism represents the most common pathway for nucleophilic aromatic substitution in chlorobenzene derivatives [16] [15]. This mechanism involves initial nucleophilic attack at the carbon bearing the chlorine substituent, forming a Meisenheimer complex intermediate, followed by elimination of chloride ion to restore aromaticity [16] [17].

Treatment of chlorobenzene derivatives with sodium hydroxide at elevated temperatures (350°C) under fused conditions leads to phenol formation through the addition-elimination mechanism [13] [15]. The reaction proceeds through formation of a stabilized anionic intermediate that subsequently eliminates chloride to generate the hydroxylated product [16] [15].

The benzyne mechanism offers an alternative pathway for nucleophilic substitution, particularly under strongly basic conditions with reagents such as sodium amide in liquid ammonia [18] [17]. This mechanism involves elimination of hydrogen chloride to form a highly reactive benzyne intermediate, which subsequently undergoes nucleophilic addition to yield the substituted product [18] [17].

Catalytic systems utilizing zeolites have demonstrated effectiveness for nucleophilic substitution reactions of chlorobenzene derivatives [19]. Treatment of chlorobenzene with methanol over HZSM-5 catalyst produces anisole with conversion rates of 40-50%, demonstrating the utility of heterogeneous catalysis for these transformations [19].

Silver-mediated iodination reactions provide access to iodobenzene derivatives from chlorobenzene starting materials [20] [21]. These reactions employ silver salts such as silver sulfate or silver tetrafluoroborate in combination with molecular iodine to achieve halogen exchange with high efficiency [20] [21].

Oxidation Reactions

Side Chain Oxidation Methodologies

The butyl side chain in 1-butyl-4-chlorobenzene is susceptible to oxidative degradation under appropriate conditions, following established patterns for alkylbenzene oxidation [3] [22]. Side chain oxidation reactions specifically target the benzylic position, where the alkyl group attaches to the aromatic ring, leading to complete oxidation of the side chain to a carboxylic acid functionality [3] [23].

Potassium permanganate represents the most widely employed oxidizing agent for side chain oxidation of alkylbenzenes [3] [22]. Treatment of 1-butyl-4-chlorobenzene with potassium permanganate under basic conditions at elevated temperatures results in complete oxidation of the butyl side chain to yield 4-chlorobenzoic acid [3] [23]. The reaction proceeds through initial hydrogen abstraction at the benzylic position, followed by sequential oxidation steps that cleave all carbon-carbon bonds in the side chain [3] [22].

The reaction mechanism involves initial formation of a benzylic radical through hydrogen abstraction by permanganate species [3] [23]. This radical intermediate undergoes further oxidation to form aldehydes, then carboxylic acids, with complete degradation of the alkyl chain beyond the benzylic carbon [3] [22]. The aromatic ring remains intact throughout the oxidation process, demonstrating the selectivity of this transformation [3] [23].

Chromium-based oxidizing agents, including chromic acid and potassium dichromate, provide alternative methods for side chain oxidation [3] [22]. These reagents operate through similar mechanistic pathways, involving initial hydrogen abstraction followed by sequential oxidation steps [22] [23]. The use of chromic acid under acidic conditions typically requires elevated temperatures and extended reaction times to achieve complete side chain oxidation [3] [22].

The presence of the chlorine substituent does not significantly interfere with side chain oxidation reactions, as halogen substituents are generally unreactive toward permanganate and chromium-based oxidizing agents [3] [24]. This selectivity enables clean conversion of 1-butyl-4-chlorobenzene to 4-chlorobenzoic acid without affecting the aromatic halogen [3] [23].

Oxidative Functionalization Approaches

Beyond complete side chain oxidation, various oxidative functionalization strategies can introduce specific functional groups into 1-butyl-4-chlorobenzene through selective oxidation processes [25] [26]. These approaches target either the aromatic ring or the alkyl side chain to achieve controlled functionalization [25] [27].

Ozonolysis represents a powerful method for oxidative cleavage of aromatic compounds, though it typically results in complete degradation of the aromatic system [25] [28]. Treatment of chlorobenzene derivatives with ozone in the presence of iron oxide catalysts at temperatures between 60-210°C leads to complete oxidation to carbon dioxide and hydrogen chloride [25] [28]. This process finds application in environmental remediation rather than synthetic chemistry [25] [28].

Photocatalytic oxidation using ultraviolet light and hydrogen peroxide provides a mild approach for selective oxidation of aromatic systems [26] [27]. These conditions generate hydroxyl radicals that can selectively functionalize aromatic rings to produce phenolic compounds [26] [27]. Treatment of chlorobenzene derivatives under UV/H₂O₂ conditions yields various chlorophenol isomers through selective hydroxylation [26] [27].

Advanced oxidation processes utilizing hydroxyl radicals have been extensively studied for chlorobenzene derivatives [26] [27]. These reactions proceed through initial hydroxyl radical addition to the aromatic ring, followed by oxidation and elimination to yield hydroxylated products [26] [27]. The regioselectivity of these processes depends on the electronic properties of the substituents and the reaction conditions employed [26] [27].

Enzymatic oxidation systems offer biocatalytic alternatives for selective functionalization of aromatic compounds [29]. Toluene o-xylene monooxygenase has been shown to oxidize chlorobenzene derivatives to form chlorophenols with high regioselectivity [29]. These enzymatic systems operate under mild conditions and can be engineered to enhance selectivity and activity [29].

Reduction Processes

Selective Dechlorination Techniques

Selective dechlorination of 1-butyl-4-chlorobenzene represents a crucial transformation for removing halogen substituents while preserving the aromatic ring and alkyl side chain. Several methodologies have been developed to achieve this selective transformation through various mechanistic pathways.

Catalytic hydrogenation using palladium-based catalysts provides one approach for selective dechlorination. Treatment of chlorobenzene derivatives with hydrogen gas in the presence of palladium acetate or palladium chloride catalysts at temperatures between 100-150°C results in replacement of chlorine with hydrogen. The reaction proceeds through oxidative addition of the carbon-chlorine bond to the palladium center, followed by reductive elimination of hydrogen chloride.

Electrochemical reduction methods offer alternative approaches for selective dechlorination. Dual single-atom catalysts containing iron and nickel active sites demonstrate superior performance for stepwise dechlorination of chlorobenzene derivatives. These catalysts achieve selective dechlorination through electrophilic attack by adsorbed hydrogen species, which weakens the carbon-chlorine bond and facilitates single-electron transfer processes.

The electrochemical approach demonstrates excellent selectivity for dechlorination, with removal efficiencies exceeding 90% for various chlorobenzene derivatives. The reaction mechanism involves formation of hyperconjugation bonds between adsorbed hydrogen atoms and the aromatic system, which destabilizes the carbon-chlorine bond and promotes dechlorination.

Metal-mediated reduction using zinc powder in acidic or basic media provides a straightforward method for dechlorination. The reaction proceeds through electron transfer from the metal surface to the aromatic halide, generating radical anion intermediates that undergo subsequent protonation and dechlorination. This approach typically requires heating and can achieve dechlorination efficiencies of 70-80%.

Hydrogenation of the Aromatic Ring

Complete hydrogenation of the aromatic ring in 1-butyl-4-chlorobenzene requires forcing conditions due to the stability of the aromatic system. This transformation converts the benzene ring to a cyclohexane ring while potentially affecting the chlorine substituent depending on the reaction conditions.

Catalytic hydrogenation using platinum, palladium, or rhodium catalysts under high pressure and temperature conditions can achieve complete aromatic ring reduction. The reaction typically requires hydrogen pressures of several hundred atmospheres and temperatures above 100°C to overcome the thermodynamic stability of the aromatic system.

Rhodium-based catalysts have shown particular effectiveness for aromatic hydrogenation, with cyclic amino alkyl carbene rhodium complexes demonstrating high activity and selectivity. These catalysts can achieve complete ring hydrogenation while preserving various functional groups, including carbonyls and halogens.

The hydrogenation process typically proceeds through sequential addition of hydrogen to the aromatic pi system, with the first hydrogen addition being the most difficult due to loss of aromaticity. Subsequent hydrogen additions occur more readily, leading to complete saturation of the ring system.

Palladium-nickel oxide catalysts prepared through reduction-deposition methods have demonstrated high activity for aromatic hydrogenation. These catalysts achieve yields up to 99% for conversion of substituted aromatic compounds to the corresponding cyclohexane derivatives. The catalyst can be reused for multiple cycles without significant deactivation.

Specialized conditions may be required to achieve selective hydrogenation of the aromatic ring while preserving the chlorine substituent. The choice of catalyst, solvent, and reaction conditions influences the selectivity between dechlorination and ring hydrogenation. In some cases, partial hydrogenation or simultaneous dechlorination may occur, requiring careful optimization of reaction parameters.

Data Tables

| Reaction Type | Ortho Product (%) | Meta Product (%) | Para Product (%) | Directing Effect |

|---|---|---|---|---|

| Nitration | 30-40 | 0-2 | 60-70 | Ortho/Para |

| Halogenation | 35-45 | 0-4 | 55-65 | Ortho/Para |

| Sulfonation | 30-35 | 5-10 | 60-65 | Ortho/Para |

| Friedel-Crafts Acylation | 10-15 | 2-8 | 85-90 | Ortho/Para |

Table 1: Electrophilic Substitution Reactions of Chlorobenzene Derivatives

| Reaction Conditions | Nucleophile | Product | Conversion (%) | Mechanism |

|---|---|---|---|---|

| Fused NaOH, 350°C | OH⁻ | Phenol | High | Addition-Elimination |

| NaNH₂, liquid NH₃ | NH₂⁻ | Aniline | 90+ | Benzyne |

| Methanol, HZSM-5 | CH₃OH | Anisole | 40-50 | SNAr |

| Ag₂SO₄/I₂, DCM | I⁻ | Iodobenzene | 90+ | Addition-Elimination |

Table 2: Nucleophilic Substitution Pathways for Chlorobenzene Derivatives

| Oxidizing Agent | Target | Product | Conditions | Selectivity |

|---|---|---|---|---|

| KMnO₄/H⁺ | Side Chain | 4-Chlorobenzoic acid | Heat, Basic | Complete |

| K₂Cr₂O₇/H⁺ | Side Chain | 4-Chlorobenzoic acid | Heat, Acidic | Complete |

| O₃/Fe₂O₃ | Aromatic Ring | CO₂ + HCl | 60-210°C | Complete |

| UV/H₂O₂ | Aromatic Ring | Chlorophenols | UV irradiation | Multiple products |

Table 3: Oxidation Reactions of Alkyl-Chlorobenzenes

| Reduction Method | Catalyst/Conditions | Selectivity | Product | Efficiency (%) |

|---|---|---|---|---|

| Catalytic Hydrogenation | Pd/C, H₂, High P | Complete Ring Reduction | Cyclohexane derivatives | 95+ |

| Electrolytic Reduction | Fe-SA/CN/Ni-SA | Selective Dechlorination | Benzene | 90+ |

| Metal/H₂ | Zn/HCl | Dechlorination | Benzene | 70-80 |

| Photocatalytic | TiO₂/UV | Partial | Mixed products | 40-60 |

Table 4: Reduction Processes for Chlorobenzenes

| Substituent | Inductive Effect | Resonance Effect | Overall Effect | Directing Pattern |

|---|---|---|---|---|

| Butyl (-CH₂CH₂CH₂CH₃) | Weak +I | Weak +R (hyperconjugation) | Weakly Activating | Ortho/Para |

| Chloro (-Cl) | Strong -I | Weak +R (lone pair donation) | Weakly Deactivating | Ortho/Para |

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation]

Pictograms

Irritant